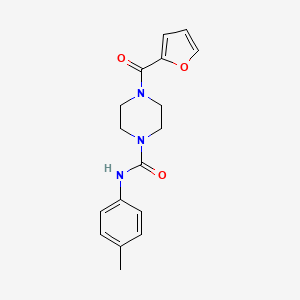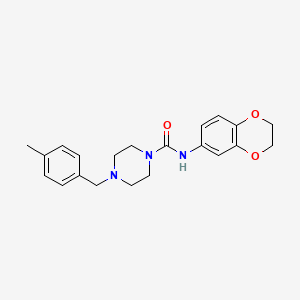
4-(2-furoyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(2-furoyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as FMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FMP is a piperazine derivative that has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
FMP has been found to exhibit various scientific research applications, including its potential use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. FMP has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of FMP is not fully understood, but it has been suggested that FMP inhibits acetylcholinesterase activity by binding to the active site of the enzyme. FMP has also been found to interact with other neurotransmitter systems, such as the serotonergic and dopaminergic systems, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
FMP has been found to exhibit various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity, as mentioned earlier. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of inflammatory and oxidative stress-related diseases. FMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons, which could contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMP in lab experiments is its ability to inhibit acetylcholinesterase activity, which could be useful in studying the role of acetylcholine in cognitive function and the pathophysiology of neurodegenerative diseases. FMP has also been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in studying the mechanisms underlying oxidative stress and inflammation-related diseases. However, one of the limitations of using FMP in lab experiments is its potential toxicity, which could affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for research on FMP, including its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to understand the mechanism of action of FMP and its interactions with other neurotransmitter systems. The development of more efficient and safer synthesis methods for FMP could also facilitate its use in scientific research. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of FMP could provide valuable information for its clinical development.
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-6-14(7-5-13)18-17(22)20-10-8-19(9-11-20)16(21)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIOOATRIBMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
![methyl 5-benzyl-2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4708101.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)


![4-chloro-2,7-bis(4-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4708152.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4708161.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
![2-[3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4708178.png)
![N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708199.png)
![N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4708205.png)
![methyl 2-[({[5-(4-ethyl-5-methyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4708206.png)